(1R,5S)-3-azabicyclo[3.1.0]hexane
Description
Properties
Molecular Formula |
C5H9N |
|---|---|
Molecular Weight |
83.13 g/mol |
IUPAC Name |
(1S,5R)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C5H9N/c1-4-2-6-3-5(1)4/h4-6H,1-3H2/t4-,5+ |
InChI Key |
HGWUUOXXAIISDB-SYDPRGILSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]1CNC2 |
Canonical SMILES |
C1C2C1CNC2 |
Origin of Product |
United States |
Context of Bicyclic Nitrogen Containing Scaffolds in Contemporary Chemical Synthesis
Bicyclic nitrogen-containing scaffolds are a cornerstone of modern chemical synthesis and drug discovery. u-szeged.hu These structures are found in a vast array of natural products and synthetic molecules with significant biological activity. u-szeged.huresearchgate.net Their rigid frameworks reduce the conformational flexibility of a molecule, which can lead to higher binding affinity and selectivity for biological targets such as enzymes and receptors. nih.gov The incorporation of nitrogen atoms within these bicyclic systems introduces sites for hydrogen bonding and provides basic centers that can be crucial for pharmacokinetic properties.
The synthesis of these scaffolds is an active area of research, with chemists developing diverse strategies to construct these complex ring systems efficiently and stereoselectively. mdpi.comnih.gov Methodologies range from classical cyclization reactions to modern transition-metal-catalyzed processes, enabling access to a wide variety of structural motifs. bohrium.commdpi.com The development of branching pathway strategies allows for the creation of skeletally diverse scaffolds from a common precursor, further expanding the chemical space accessible to medicinal chemists. nih.gov These scaffolds, including indolizidines, pyrrolo[1,2-a]azepines, and related structures, are often key pharmacophores in compounds under investigation for various therapeutic applications. nih.gov
Importance of the 1r,5s 3 Azabicyclo 3.1.0 Hexane Stereochemical Configuration in Molecular Design
The precise three-dimensional arrangement of atoms, or stereochemistry, is paramount in molecular design, as it dictates how a molecule interacts with chiral biological systems like proteins and nucleic acids. ontosight.ai The (1R,5S)-3-azabicyclo[3.1.0]hexane scaffold possesses a defined and rigid geometry, which is a highly desirable feature in drug design. This rigidity helps to pre-organize the substituents attached to the scaffold into specific spatial orientations, minimizing the entropic penalty upon binding to a target.
The specific (1R,5S) configuration is crucial for determining the biological activity of molecules containing this core. ontosight.ai Different stereoisomers of a compound can exhibit vastly different pharmacological profiles. For instance, the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been developed to allow for detailed structure-activity relationship (SAR) studies. researchgate.net The ability to selectively synthesize the (1R,5S) isomer allows medicinal chemists to optimize interactions with a specific biological target, potentially enhancing efficacy and selectivity. ontosight.ai A notable example is the compound CHEMBL363865, where the this compound moiety is a key component, and its specific stereochemistry is considered critical for its potential pharmacological activity. ontosight.ai
Overview of Research Trajectories for Azabicyclic Systems
Cyclopropanation Strategies for 3-Azabicyclo[3.1.0]hexane Scaffold Construction
Cyclopropanation, the formation of a cyclopropane (B1198618) ring, is a cornerstone in the synthesis of the 3-azabicyclo[3.1.0]hexane core. This approach typically involves the reaction of an alkene with a carbene or carbenoid species. The choice of catalyst, substrate, and reaction conditions plays a crucial role in determining the yield and stereoselectivity of the cyclopropanation.
Dirhodium(II)-Catalyzed Cyclopropanation Approaches for Stereoselective Access
Dirhodium(II) catalysts are highly effective for the cyclopropanation of alkenes with diazo compounds. In the context of 3-azabicyclo[3.1.0]hexane synthesis, the cyclopropanation of N-protected 2,5-dihydropyrroles with diazoacetates is a common strategy. nih.gov
Recent studies have demonstrated that ethyl diazoacetate can be effectively used in the cyclopropanation of N-Boc-2,5-dihydropyrrole with dirhodium(II) catalyst loadings as low as 0.005 mol%. researchgate.netacs.orgresearchgate.net This high turnover catalysis was previously thought to be limited to donor/acceptor carbenes, but has been successfully extended to acceptor carbenes like those derived from ethyl diazoacetate. nih.govacs.orgresearchgate.net By carefully selecting the dirhodium(II) catalyst and hydrolysis conditions, it is possible to selectively form either the exo- or endo-diastereomer of the resulting 3-azabicyclo[3.1.0]hexane-6-carboxylate with high diastereoselectivity, often without the need for chromatographic purification. acs.orgresearchgate.netthieme-connect.comacs.org For instance, the use of achiral Rh(II) catalysts typically leads to a nearly 1:1 mixture of exo and endo isomers. thieme-connect.com However, chiral dirhodium(II) catalysts can induce diastereoselectivity, favoring the formation of one isomer over the other. thieme-connect.com
The practicality of this method is enhanced by the development of telescoped procedures that allow for the gram-scale synthesis of either the exo- or endo-isomers without the need for distillation or chromatography, making it a valuable route to these important pharmaceutical intermediates. acs.org
Table 1: Dirhodium(II)-Catalyzed Cyclopropanation of N-Boc-2,5-dihydropyrrole
| Catalyst | Catalyst Loading (mol%) | Diazo Compound | Diastereomeric Ratio (exo:endo) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Rh₂(OAc)₄ | 1–7 | Ethyl diazoacetate | Variable | 8–66 | nih.gov |
| Dirhodium(II) catalyst | 0.005 | Ethyl diazoacetate | ~1:1 (achiral catalyst) | Excellent | researchgate.netacs.orgthieme-connect.com |
| Chiral Dirhodium(II) catalyst | 0.005 | Ethyl diazoacetate | ~1:5 | Excellent | thieme-connect.com |
Palladium-Catalyzed Cyclopropanation Methods with N-Tosylhydrazones
Palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones offers a practical and highly diastereoselective route to 3-azabicyclo[3.1.0]hexane derivatives. rsc.orgrsc.org This method is particularly effective for the reaction of maleimides with various N-tosylhydrazones, providing a wide range of substituted 3-azabicyclo[3.1.0]hexane derivatives in high yields. rsc.org
The reaction proceeds with high diastereoselectivity, and the major diastereoisomers can often be easily isolated by column chromatography. rsc.org This protocol has been successfully applied on a gram scale and provides a practical route to compounds of pharmaceutical interest. rsc.orgrsc.org The proposed mechanism involves the formation of a palladium-carbene intermediate from the N-tosylhydrazone, which then undergoes cyclopropanation with the alkene. univasf.edu.br The steric hindrance of the substituents on the alkene and the carbene precursor influences the diastereoselectivity of the reaction. univasf.edu.br
Table 2: Palladium-Catalyzed Cyclopropanation of Maleimides with N-Tosylhydrazones
| Maleimide (B117702) Substrate | N-Tosylhydrazone Substrate | Catalyst System | Yield (%) | Diastereoselectivity | Reference |
|---|---|---|---|---|---|
| N-Methylmaleimide | Benzaldehyde N-tosylhydrazone | Pd(OAc)₂ / P(o-tol)₃ | High | High | rsc.org |
| N-Phenylmaleimide | Acetophenone N-tosylhydrazone | Pd(OAc)₂ / P(o-tol)₃ | High | High | rsc.org |
Intermolecular Cyclopropanation of Unsaturated N-Heterocycles
The intermolecular cyclopropanation of unsaturated 5-membered N-heterocycles, such as 3-pyrrolines, with metal carbenoids is another established method for constructing the 3-azabicyclo[3.1.0]hexane core. researchgate.netrsc.org This approach allows for the direct formation of the bicyclic system in a single step. The reaction typically employs a transition metal catalyst, such as rhodium or copper, to generate a metal carbene from a diazo compound, which then reacts with the N-heterocycle. rsc.org
The choice of catalyst and the nature of the N-protecting group can influence the efficiency and stereoselectivity of the cyclopropanation. While this method is a straightforward way to access the 3-azabicyclo[3.1.0]hexane framework, achieving high enantioselectivity can be a challenge. researchgate.net
Intramolecular Cyclopropanation of Enynes
Intramolecular cyclopropanation of enynes, which are molecules containing both an alkene and an alkyne functionality, provides a powerful strategy for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. researchgate.net This reaction can be catalyzed by various transition metals, including palladium, gold, and silver. bohrium.comacs.org
For example, a silver(I)-catalyzed oxidative cyclopropanation of heteroatom-tethered 1,6-enynes has been developed, allowing for the formation of multiple chemical bonds in a single step under mild conditions. acs.org This method is atom-economical and has been demonstrated on a gram scale. acs.org Similarly, palladium-catalyzed asymmetric cyclization/cyclopropanation/carbonylation of 1,6-enynes offers a route to chiral 3-azabicyclo[3.1.0]hexanes with excellent regio- and enantioselectivities. researchgate.net This reaction forms three C-C bonds, two rings, and two adjacent quaternary carbon stereocenters in one operation. researchgate.net Ruthenium catalysts have also been employed in the geminal hydroborative cyclization of enynes to produce bicyclic products containing a cyclopropane unit. researchgate.net
Kulinkovich–de Meijere Pyrroline (B1223166) Cyclopropanation
The Kulinkovich–de Meijere reaction is a valuable method for the synthesis of cyclopropylamines from amides or nitriles using a titanium(IV) isopropoxide reagent. thieme-connect.de A variation of this reaction has been successfully applied to the cyclopropanation of pyrrolines to construct the 3-azabicyclo[3.1.0]hexane scaffold. acs.orgacs.org
This methodology has proven to be robust and scalable, as demonstrated by the synthesis of over 18 kg of a triazolyl-substituted azabicycle intermediate. acs.orgacs.org The sequence involves the cyclopropanation of a pyrroline derivative, followed by further functional group transformations to yield the desired product. acs.orgacs.org This approach is particularly useful for the large-scale production of specific 3-azabicyclo[3.1.0]hexane derivatives required for pharmaceutical development. acs.org
1,3-Dipolar Cycloaddition Reactions in Azabicyclo[3.1.0]hexane Synthesis
1,3-Dipolar cycloaddition reactions offer an alternative and powerful approach to the synthesis of the 3-azabicyclo[3.1.0]hexane core. This strategy typically involves the reaction of an azomethine ylide with a cyclopropene (B1174273) dipolarophile. beilstein-journals.orgnih.gov
A reliable method has been developed for the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes through the [3+2] cycloaddition of cyclopropenes to a stable azomethine ylide derived from Ruhemann's purple. beilstein-journals.orgnih.gov This reaction proceeds with high diastereofacial selectivity and tolerates both 3-substituted and 3,3-disubstituted cyclopropenes. nih.gov
Furthermore, asymmetric versions of this cycloaddition have been achieved using chiral catalysts. For instance, a copper(I)/Ph-Phosferrox complex has been shown to catalyze the 1,3-dipolar cycloaddition of azomethine ylides to trisubstituted cyclopropenes, leading to complex 3-azabicyclo[3.1.0]hexane derivatives with five contiguous stereogenic centers in excellent yields and high enantioselectivities (up to 99% ee). nih.gov This method allows for the desymmetrization of prochiral cyclopropenes and provides access to a wide variety of structurally diverse and biologically relevant molecules. beilstein-journals.orgnih.gov
Azomethine Ylide Cycloadditions with Cyclopropenes
A prominent and effective method for synthesizing the 3-azabicyclo[3.1.0]hexane framework is the [3+2] cycloaddition reaction between azomethine ylides and cyclopropenes. beilstein-journals.orgnih.govacs.org This approach allows for the creation of spiro-fused 3-azabicyclo[3.1.0]hexanes. nih.gov The azomethine ylides are typically generated in situ from the reaction of an α-amino acid with a carbonyl compound. nih.govthieme-connect.com Various cyclic carbonyl compounds, including isatin, alloxan, ninhydrin, and tryptanthrin, have been successfully employed for this purpose. beilstein-journals.orgresearchgate.netbeilstein-journals.org
The versatility of this method is demonstrated by its compatibility with a wide array of substituted cyclopropenes and α-amino acids, enabling the generation of a diverse library of 3-azabicyclo[3.1.0]hexane derivatives. thieme-connect.com Both N-substituted and N-unsubstituted α-amino acids, as well as dipeptides like Gly-Gly and even simple amines such as benzylamine, can be used as the amine component for generating the azomethine ylide. acs.org The reaction generally proceeds under mild conditions with a high degree of atom economy, making it an efficient synthetic strategy. thieme-connect.com
Diastereoselective and Enantioselective Control in Cycloaddition Pathways
Achieving stereocontrol is a critical aspect of synthesizing complex molecules like this compound. In the context of azomethine ylide cycloadditions with cyclopropenes, high diastereofacial selectivity is often observed. beilstein-journals.orgbeilstein-journals.orgnih.gov The reaction of 3-substituted and 3,3-disubstituted cyclopropenes with a stable azomethine ylide, for instance, yields the corresponding bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts with high diastereoselectivity. beilstein-journals.orgbeilstein-journals.orgnih.gov The stereochemical outcome is often influenced by the steric hindrance of the reactants, with the cycloaddition occurring from the less sterically hindered face of the cyclopropene. beilstein-journals.org
For example, the reaction of 1,2,3-triphenylcyclopropene (B100754) with a ninhydrin-derived azomethine ylide results in a meso compound where the three phenyl substituents on the cyclopropane ring are oriented in the same direction. beilstein-journals.org The relative configuration of the products can be unequivocally confirmed by techniques such as 2D NMR spectroscopy (NOESY). beilstein-journals.org
Significant progress has also been made in developing enantioselective versions of this cycloaddition. One approach involves the use of a chiral copper-Ph-Phosferrox complex as a catalyst for the asymmetric 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes. beilstein-journals.org Another enantioselective strategy is based on the Cp*Ir-catalyzed reductive amination and cyclization of enantiopure cis-cyclopropane dicarbonyls. beilstein-journals.orgnih.gov
Utility of Stable Azomethine Ylides (e.g., Protonated Ruhemann's Purple)
While many azomethine ylides are highly reactive and generated in situ, stable azomethine ylides offer distinct advantages in synthesis. nih.gov One such stable ylide is the protonated form of Ruhemann's purple (PRP). beilstein-journals.orgnih.gov This tetrasubstituted azomethine ylide has been effectively utilized as a 1,3-dipole in cycloaddition reactions with various dipolarophiles, including cyclopropenes. beilstein-journals.orgnih.gov
The use of PRP allows for the reliable synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane in moderate to good yields. beilstein-journals.orgnih.govbeilstein-archives.org These reactions exhibit high diastereofacial selectivity and can be carried out under mild conditions. beilstein-journals.orgbeilstein-archives.org Furthermore, PRP has been successful in trapping even unstable 1,2-disubstituted cyclopropenes. beilstein-journals.orgnih.gov Density functional theory (DFT) calculations have shown that these cycloaddition reactions are kinetically controlled and are classified as inverse electron-demand 1,3-dipolar cycloadditions. beilstein-archives.org The mechanism is understood to be a HOMO(cyclopropene)-LUMO(ylide) controlled process. beilstein-journals.orgnih.govbeilstein-archives.org
The reaction of PRP with differently substituted 1,2-diphenylcyclopropenes at the C3 position has been shown to proceed smoothly, yielding bis-spiro 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.org The structure of these adducts has been confirmed by X-ray analysis. beilstein-journals.orgbeilstein-archives.org
Multicomponent Reaction (MCR) Approaches to Azabicyclic Structures
Multicomponent reactions (MCRs) provide an efficient pathway to complex molecular scaffolds like 3-azabicyclo[3.1.0]hexane by combining three or more starting materials in a single synthetic operation. acs.org The 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes can be performed in a multicomponent fashion. nih.govbeilstein-journals.org In this approach, the azomethine ylide is generated in situ from a carbonyl compound (e.g., ninhydrin, alloxan, isatin) and an α-amino acid in the presence of the cyclopropene dipolarophile. nih.govthieme-connect.combeilstein-journals.org
This strategy offers several advantages, including operational simplicity, high atom economy, and the ability to generate a library of structurally diverse spirocyclic heterocycles containing the 3-azabicyclo[3.1.0]hexane motif under mild reaction conditions. acs.orgthieme-connect.com For instance, a one-pot, three-component reaction using substituted isatins, α-amino acids, and cyclopropenes has been developed to prepare 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles in moderate to high yields. acs.org
Another example of an MCR approach is the three-component reaction between aryl aldehydes, malononitrile, and hydroxylamine (B1172632) hydrochloride in water to synthesize 1-azabicyclo[3.1.0]hexane-3-ene derivatives. acs.org This method is noted for being environmentally friendly, producing high yields, having short reaction times, and using readily available starting materials. acs.org
Annulation Strategies for the 3-Azabicyclo[3.1.0]hexane Framework
Annulation strategies, which involve the formation of a new ring onto a pre-existing structure, are fundamental to the synthesis of the 3-azabicyclo[3.1.0]hexane framework. researchgate.netosi.lv These methods can be broadly categorized into the annulation of a new ring to an existing pyrrole (B145914) or cyclopropane ring. osi.lv
A photoredox-mediated (3+2) annulation between diester-substituted cyclopropenes and aminocyclopropanes has been reported for the synthesis of bicyclo[3.1.0]hexanes. nih.gov This approach, utilizing either an organic or an iridium photoredox catalyst and blue LED irradiation, provides good yields for a range of cyclopropene and cyclopropylaniline derivatives. nih.gov
Base-Promoted Intramolecular Alkene Additions
A base-promoted intramolecular addition of alkenes is a viable strategy for constructing conformationally restricted and highly substituted 3-azabicyclo[3.1.0]bicycles. dntb.gov.uaresearchgate.netnih.gov This method typically involves the use of vinyl cyclopropanecarboxamides as precursors. dntb.gov.uanih.gov The reaction is tailored for creating saturated aza[3.1.0]bicycle-containing fused bicyclic compounds. dntb.gov.uanih.gov The base induces an intramolecular spirocyclization of an alkylation subunit precursor, proving to be an efficient route to the 3-azabicyclo[3.1.0]hexane core. researchgate.net
The reaction conditions, such as the choice of base and additives, can be optimized to achieve high yields. For example, using potassium tert-butoxide (t-BuOK) as the base in the presence of 18-crown-6 (B118740) has been shown to be effective. researchgate.net
Sequential Tandem Ring Closure Methodologies
Sequential tandem ring closure methodologies offer a powerful approach to assemble the 3-azabicyclo[3.1.0]hexane skeleton from acyclic precursors. osi.lvresearchgate.net These reactions involve a cascade of events that form both the five-membered pyrrolidine (B122466) ring and the three-membered cyclopropane ring in a single, orchestrated sequence.
One such strategy involves a Sonogashira cross-coupling reaction of 2-iodocyclopropanecarboxamides with terminal alkynes, followed by a 5-exo-dig cyclization and an ionic hydrogenation. acs.org This sequence allows for the synthesis of a variety of 4-substituted 3-azabicyclo[3.1.0]hexan-2-ones. acs.org The initial Sonogashira coupling creates a key intermediate that, upon cyclization, forms the bicyclic core. The final reduction step then yields the saturated 3-azabicyclo[3.1.0]hexane derivative. acs.org
Another example is the copper-mediated intramolecular oxidative carbanion 5-exo-trig radical cyclization following a Michael addition of allylamines to allenes. researchgate.net This tandem process results in the formation of 3-azabicyclo[3.1.0]hexane derivatives in moderate to high yields. researchgate.net
Palladium-Catalyzed Aerobic (1+2) Annulation of Csp3-H Bonds
A novel and efficient method for the synthesis of 3-azabicyclo[3.1.0]hex-2-ene derivatives involves a palladium-catalyzed aerobic (1+2) annulation. researchgate.netrsc.org This reaction proceeds through the double palladation of a Csp³-H bond at the same position. researchgate.netrsc.org Mechanistic investigations using in-situ IR have suggested that the second C-H palladation and subsequent reductive elimination may be the rate-determining steps of the catalytic cycle. researchgate.netrsc.org
This aerobic oxidation reaction highlights the utility of palladium(II) catalysis in C-H functionalization. acs.org The development of such methodologies is crucial for expanding the toolbox of synthetic chemists, allowing for the construction of complex molecular architectures from simple precursors. acs.org
Asymmetric Synthesis Approaches to Enantioenriched Azabicyclo[3.1.0]hexanes
The generation of enantioenriched 3-azabicyclo[3.1.0]hexanes is of paramount importance for their application in medicinal chemistry. nih.gov Several asymmetric strategies have been developed to access these chiral scaffolds. researchgate.net
One notable approach is the copper-catalyzed 1,3-dipolar cycloaddition of azomethine ylides with trisubstituted cyclopropenes. nih.govbeilstein-journals.org This method, utilizing a Cu(CH₃CN)₄BF₄/Ph-Phosferrox complex, allows for the highly diastereo- and enantioselective desymmetrization of prochiral cyclopropenes. nih.gov This process can generate complex 3-azabicyclo[3.1.0]hexane derivatives with up to five contiguous stereogenic centers, including two all-carbon quaternary centers, in excellent yields and high enantioselectivities (97 to >99% ee). nih.gov
Another powerful strategy involves a palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes. researchgate.net This mild and efficient process constructs the bicyclic core while forming three C-C bonds, two rings, and two adjacent quaternary carbon stereocenters with excellent regio- and enantioselectivity. researchgate.net
Furthermore, a one-pot synthesis of enantioenriched 3-azabicyclo[3.1.0]hexane scaffolds has been demonstrated through the reaction of propargylamines with allyl carbonates. doi.orgthieme-connect.com This sequence involves an initial allylic substitution to form a 1,6-enyne intermediate, followed by a palladium-catalyzed oxidative cyclization. The use of a spirocyclic bis(isoxazoline) ligand, i-Pr-SPRIX, was critical for achieving good enantioselectivity. doi.orgthieme-connect.com
The table below summarizes key findings from various asymmetric syntheses of 3-azabicyclo[3.1.0]hexane derivatives.
| Catalyst/Ligand System | Reactants | Key Features | Yield (%) | Enantiomeric Excess (% ee) |
| Cu(CH₃CN)₄BF₄/Ph-Phosferrox | Azomethine ylides and trisubstituted cyclopropenes | Forms five contiguous stereocenters | Up to 99 | 97 to >99 |
| Pd-catalyst / i-Pr-SPRIX | Propargylamines and allyl carbonates | One-pot allylic substitution and oxidative cyclization | Up to 92 | Up to 90 |
| Pd-catalyst | 1,6-enynes | Forms two adjacent quaternary carbon stereocenters | Good to high | Excellent |
Table 1: Comparison of Asymmetric Synthetic Approaches to 3-Azabicyclo[3.1.0]hexanes.
Stereoselective Control in Synthetic Pathways Leading to Exo- or Endo- Diastereomers
The stereochemical outcome of reactions forming the 3-azabicyclo[3.1.0]hexane ring system, specifically the formation of either the exo- or endo-diastereomer, can be controlled through the careful selection of catalysts and reaction conditions. nih.govpku.edu.cn
Dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate is a prime example of such stereocontrol. nih.govpku.edu.cn By employing different dirhodium(II) catalysts, it is possible to selectively favor the formation of either the exo or endo product. For instance, the use of Rh₂(S-TPPTTL)₄ resulted in a 24:75 exo/endo ratio, while its brominated derivative, Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄, gave a 17:83 exo/endo ratio. nih.gov This demonstrates that subtle changes in the catalyst structure can significantly influence the diastereoselectivity of the cyclopropanation. nih.govacs.org
Furthermore, telescoped reaction conditions have been developed that allow for the gram-scale synthesis of either the exo- or endo-isomer without the need for chromatographic purification, highlighting the practical utility of this methodology. acs.org
The following table illustrates the effect of different dirhodium(II) catalysts on the diastereoselectivity of the cyclopropanation reaction.
| Catalyst | Catalyst Loading (mol%) | Exo/Endo Ratio | Yield (%) |
| Rh₂(S-TPPTTL)₄ | 0.005 | 24:75 | 59 |
| Rh₂[S-tetra-(3,5-di-Br)TPPTTL]₄ | 0.005 | 17:83 | 70 |
Table 2: Stereoselective Control in Dirhodium(II)-Catalyzed Cyclopropanation.
Functional Group Compatibility and Synthetic Diversification Strategies
The utility of a synthetic methodology is greatly enhanced by its tolerance for a wide range of functional groups, as this allows for the synthesis of diverse libraries of compounds for biological screening. nih.gov Many of the modern methods for synthesizing 3-azabicyclo[3.1.0]hexanes exhibit excellent functional group compatibility.
For instance, the copper-catalyzed 1,3-dipolar cycloaddition tolerates various functional groups on the cyclopropene reactant, including esters (CO₂R), nitriles (CN), amides (CONMe₂), and phenyl groups (Ph). nih.gov Similarly, the palladium-catalyzed asymmetric cyclization of 1,6-enynes is compatible with a variety of nucleophiles such as alcohols, phenols, and amines. researchgate.net
A photochemical method for the synthesis of CHF₂-substituted 3-azabicyclo[3.1.0]hexanes via the decomposition of CHF₂-pyrazolines also demonstrates broad functional group tolerance. nih.govscispace.com This reaction is compatible with various electron-donating and electron-withdrawing groups on the maleimide reactant. nih.gov
Once the 3-azabicyclo[3.1.0]hexane core is constructed, further diversification can be achieved. For example, the cycloadducts from the copper-catalyzed cycloaddition can be conveniently converted to biologically important GABA derivatives through reduction with LiAlH₄ followed by hydrolysis. nih.gov The products of the photochemical synthesis can also be further functionalized; for instance, the carbonyl groups can be reduced to the corresponding pyrrolidines without cleavage of the cyclopropane ring. nih.govscispace.com
The table below provides examples of compatible functional groups in various synthetic methods for 3-azabicyclo[3.1.0]hexane derivatives.
| Synthetic Method | Tolerated Functional Groups |
| Copper-Catalyzed 1,3-Dipolar Cycloaddition | Esters, Nitriles, Amides, Phenyl |
| Palladium-Catalyzed Asymmetric Cyclization | Alcohols, Phenols, Amines |
| Photochemical Decomposition of Pyrazolines | Electron-donating and -withdrawing groups on maleimides |
Table 3: Functional Group Compatibility in the Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives.
Application in the Construction of Complex Molecular Architectures
The this compound scaffold serves as a foundational element for the construction of intricate molecular designs. Its inherent rigidity and defined stereochemistry are leveraged by chemists to build densely substituted and functionally diverse molecules. A variety of synthetic strategies have been developed to incorporate this building block into larger, more complex structures.
One-pot synthesis methods have proven efficient, combining multiple reaction steps to rapidly generate molecular complexity. For instance, an enantioselective one-pot synthesis from allyl carbonates and propargyl amines has been developed, which proceeds via an amine-catalyzed allylic substitution followed by an in-situ enantioselective Pd(II)/Pd(IV)-mediated oxidative cyclization. researchgate.net Another powerful approach involves a palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes, which forms three C-C bonds, two rings, and two adjacent quaternary carbon stereocenters in a single operation. researchgate.net
Furthermore, enantioselective C–H functionalization routes have been established to produce derivatives like perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanes. acs.org These methods allow for the creation of heavily substituted pyrrolidines through subsequent reactions with a wide array of nucleophiles. acs.org The synthesis of bis-spirocyclic derivatives has also been achieved through 1,3-dipolar cycloaddition reactions of cyclopropenes with stable azomethine ylides, showcasing the versatility of the scaffold in creating unique topological structures. beilstein-journals.org The development of these synthetic routes, including silver(I)-catalyzed oxidative cyclopropanation of 1,6-enynes and various tandem cyclizations, underscores the utility of this building block in accessing complex molecular architectures. acs.orgresearchgate.net
| Synthetic Method | Key Features | Resulting Structure |
| Enantioselective One-Pot Synthesis | Amine-catalyzed allylic substitution and Pd(II)/Pd(IV)-mediated oxidative cyclization. researchgate.net | Chiral 3-azabicyclo[3.1.0]hexanes. researchgate.net |
| Pd-Catalyzed Asymmetric Cyclization | Forms multiple bonds and rings from 1,6-enynes. researchgate.net | Chiral 3-azabicyclo[3.1.0]hexanes with quaternary stereocenters. researchgate.net |
| Enantioselective C-H Functionalization | Pd(0)-catalyzed cyclopropane C–H functionalization. acs.org | Perfluoroalkyl-containing 3-azabicyclo[3.1.0]hexanes. acs.org |
| 1,3-Dipolar Cycloaddition | Reaction of cyclopropenes with azomethine ylides. beilstein-journals.org | Bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. beilstein-journals.org |
| Silver(I)-Catalyzed Oxidative Cyclopropanation | Oxidative cyclopropanation of heteroatom-tethered 1,6-enynes. acs.org | Functionalized 3-aza-bicyclo[3.1.0]hexane derivatives. acs.org |
Stereochemical Fidelity in Products Derived from the Chiral Scaffold
A critical advantage of using the this compound scaffold is the high degree of stereochemical control it imparts on subsequent chemical transformations. The rigid, fused cyclopropane ring system dictates the facial selectivity of approaching reagents, ensuring that subsequent additions and modifications occur with high diastereoselectivity. acs.org
This stereochemical fidelity is crucial for creating products with specific, predictable three-dimensional arrangements, which is paramount in fields like drug design where biological activity is often dependent on precise stereochemistry. cymitquimica.com For example, in the synthesis of densely substituted pyrrolidines from a chiral ketimine derived from the scaffold, the fused cyclopropane unit ensures perfect diastereocontrol in the addition of nucleophiles. acs.org
Research has demonstrated that synthetic diversification of functionalized 3-azabicyclo[3.1.0]hexanes can be achieved without any loss of the original stereochemical information. elsevierpure.com Synthetic methods, such as the 1,3-dipolar cycloaddition for creating bis-spirocyclic derivatives, proceed with high diastereofacial selectivity. beilstein-journals.org Similarly, palladium-catalyzed reactions to form these bicyclic compounds have been reported to achieve excellent regio- and enantioselectivities. researchgate.net This reliable transfer of chirality from the starting building block to the final product makes this compound a highly dependable scaffold in asymmetric synthesis.
Derivatization Strategies for the 3-Azabicyclo[3.1.0]hexane Scaffold
The 3-azabicyclo[3.1.0]hexane core is amenable to a wide range of derivatization reactions, allowing for the introduction of diverse functional groups and the modulation of its physicochemical properties. These modifications are key to tailoring the scaffold for specific applications in materials science and medicinal chemistry.
Functional groups on the 3-azabicyclo[3.1.0]hexane scaffold, particularly carboxylic acid and cyano groups, are common handles for derivatization through esterification and hydrolysis. For example, 2-cyano-3-azabicyclo[3.1.0]hexanes can be hydrolyzed, often with a strong acid, to the corresponding 2-carboxy derivatives. google.com These resulting carboxylic acids can then be converted into a variety of alkyl esters through standard esterification methods. google.com The choice of hydrolysis conditions can also influence the stereochemical outcome, allowing for the selective formation of either the exo- or endo-diastereomers. researchgate.net These ester and carboxylic acid derivatives are valuable intermediates; for instance, methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate is a key precursor in the synthesis of various compounds. google.com The ester functionality itself can be a site for further derivatization through reactions like reduction and amidation. researchgate.net
Substitution reactions are a primary means of installing new functional groups onto the 3-azabicyclo[3.1.0]hexane framework. Direct C-H functionalization has emerged as a powerful tool for this purpose. A notable example is the site-selective C(sp3)−H borylation at the bridgehead position, achieved through cooperative iridium/aluminum catalysis. bohrium.com This reaction introduces a versatile boronate ester group that can participate in a wide range of subsequent cross-coupling reactions. bohrium.comelsevierpure.com
Another strategy involves an initial C-H functionalization using electrophilic partners like trifluoroacetimidoyl chlorides, which installs a cyclic ketimine. This intermediate can then react smoothly with various nucleophiles, leading to highly substituted pyrrolidines. acs.org Nucleophilic substitution reactions on related polychlorinated scaffolds have been used to introduce enamines and amides. beilstein-journals.org Additionally, allylic substitution reactions can be employed to form key intermediates such as N-allyl propargylamines, which can then undergo further cyclization. researchgate.net
Targeted strategies have been developed to introduce specific and functionally important groups onto the scaffold.
Boron-Containing Groups: The iridium/aluminum co-catalyzed C-H borylation is a direct method to install a boronate ester at a tertiary C(sp3)-H bond. This functional group is a versatile handle for further diversification through Suzuki-Miyaura cross-coupling and other transformations. bohrium.comelsevierpure.com
Fluorinated Groups: Perfluoroalkyl groups can be introduced via a palladium-catalyzed C-H functionalization using trifluoroacetimidoyl chlorides as the electrophilic partner. acs.org The introduction of fluorine-containing moieties is a key strategy in medicinal chemistry to modulate properties such as metabolic stability and lipophilicity. researchgate.net
Aryl and Heteroaryl Groups: Suzuki-Miyaura and Chan-Evans-Lam cross-coupling reactions of tertiary trifluoroborate salts derived from the scaffold provide a modular approach to introduce a broad range of aryl and heteroaryl substituents. science.gov
Nitrogen-Containing Groups: Various nitrogen-based functionalities can be installed. For example, nucleophilic substitution reactions can introduce amines, amidines, and amides. beilstein-journals.org
| Functional Group | Synthetic Strategy | Key Reagents/Catalysts |
| Boronate Ester | Site-selective C(sp3)−H Borylation bohrium.com | Iridium/Aluminum Cooperative Catalysis bohrium.com |
| Perfluoroalkyl Groups | Pd-catalyzed C-H Functionalization acs.org | Trifluoroacetimidoyl chlorides, Pd(0) catalyst acs.org |
| Aryl/Heteroaryl Groups | Suzuki-Miyaura / Chan-Evans-Lam Coupling science.gov | Tertiary trifluoroborate salts, Pd catalyst science.gov |
| Amine/Amide Groups | Nucleophilic Substitution beilstein-journals.org | Various amines, imidoyl or carbonyl chlorides beilstein-journals.org |
Significance as a Scaffold for Rational Drug Design and Discovery in Medicinal Chemistry
The 3-azabicyclo[3.1.0]hexane framework is considered a "privileged structure" in medicinal chemistry. unife.it Its rigid, three-dimensional nature allows it to present pharmacophoric elements in a well-defined spatial orientation, which can lead to high-affinity and selective binding to biological targets. unife.it More than half of all FDA-approved drugs contain a nitrogen heterocycle, and rigid, saturated scaffolds like 3-azabicyclo[3.1.0]hexane are of increasing interest to medicinal chemists. acs.org
This scaffold is a core component of numerous biologically active molecules with therapeutic potential across various disease areas. researchgate.netacs.org For example, derivatives have been investigated as non-narcotic analgesic agents, antagonists of morphine-induced antinociception, and opioid receptor antagonists. beilstein-journals.orgacs.orgnih.gov Other derivatives have shown activity as histone deacetylase (HDAC) inhibitors, suggesting applications in oncology and gene expression modulation. beilstein-journals.orgnih.gov
Furthermore, the scaffold has been incorporated into molecules targeting the central nervous system, with research exploring its use in treatments for chronic pain and anxiety through the modulation of neurotransmitter systems. It also serves as a key intermediate in the synthesis of hepatitis C protease inhibitors and has been explored for use as a plant male gametocide in agricultural applications. acs.org The diverse biological activities associated with this scaffold highlight its significance as a versatile and valuable starting point for rational drug design and the discovery of new therapeutic agents. bohrium.comresearchgate.net
Impact on Molecular Design and Pharmacophore Orientation
The rigid nature of the 3-azabicyclo[3.1.0]hexane scaffold significantly influences molecular design by locking the relative orientation of appended functional groups. This conformational constraint is a key advantage in drug discovery, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. The scaffold acts as a "privileged structure," a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme. unife.it
By using this bicyclic system, chemists can precisely control the three-dimensional presentation of pharmacophoric elements, which are the essential features of a molecule that interact with a specific biological target. This controlled orientation is crucial for optimizing interactions within a receptor's binding pocket. For instance, the scaffold has been incorporated into the design of triple reuptake inhibitors, where the specific geometry of the molecule is essential for its simultaneous interaction with serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters. researchgate.net Exploration of bridged piperidine (B6355638) analogues, such as those based on the bicyclo[3.1.0]hexane system, has been a strategy to enhance potency and selectivity for various receptors by introducing such steric constraints. unipd.it The use of fragment-based ligand discovery (FBLD) also benefits from scaffolds like this compound, which allow for the systematic elaboration of fragment hits into more potent and selective drug candidates by providing a rigid core to build upon. whiterose.ac.uk
Development of Novel Fluorinated Azabicyclo[3.1.0]hexanes for Enhanced Properties
The strategic introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate key properties such as metabolic stability, lipophilicity, and binding affinity. rsc.org Consequently, the development of fluorinated 3-azabicyclo[3.1.0]hexane derivatives has become an area of significant research interest, combining the benefits of a rigid scaffold with the unique electronic properties of fluorine. researchgate.netresearchgate.net
Several synthetic strategies have been developed to access these valuable building blocks. One prominent method involves the [3+2]-cycloaddition reaction between an azomethine ylide and a gem-difluorocyclopropene, which yields difluorinated 3-azabicyclo[3.1.0]hexanes. researchgate.netresearchgate.net This approach provides access to novel fluorinated scaffolds that are otherwise difficult to synthesize. ucd.ie Another effective protocol for creating difluoromethylated analogues involves the photochemical decomposition of CHF₂-substituted pyrazolines. rsc.orgrsc.org This method is noted for its mild reaction conditions and tolerance of various functional groups, providing the desired products in moderate to excellent yields. rsc.orgrsc.org These synthetic advancements have made a variety of fluorinated azabicyclohexanes accessible for further development.
The table below summarizes some of the key fluorinated 3-azabicyclo[3.1.0]hexane derivatives and the methods used for their synthesis.
| Derivative Type | Synthetic Method | Key Features | Reference |
|---|---|---|---|
| gem-Difluoro-3-azabicyclo[3.1.0]hexanes | [3+2] Cycloaddition of azomethine ylides and gem-difluorocyclopropenes | Introduces a CF₂ group onto the cyclopropane ring, significantly altering electronic properties. | researchgate.netresearchgate.net |
| CHF₂-substituted 3-azabicyclo[3.1.0]hexanes | Photochemical decomposition of CHF₂-pyrazolines | The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group and as a lipophilic hydrogen bond donor. | rsc.orgrsc.org |
| CF₃-substituted 3-azabicyclo[3.1.0]hexanes | [3+2] Cycloaddition of a diazo species with maleimide derivatives | The trifluoromethyl group often enhances metabolic stability and binding affinity. | researchgate.net |
Strategies for Sp3–Sp2 Coupling Reactions Utilizing Azabicyclohexane Tertiary Trifluoroborates
The construction of a bond between a saturated sp³-hybridized carbon and an sp²-hybridized carbon of an aromatic or heteroaromatic ring is a fundamental transformation in the synthesis of complex pharmaceutical agents. tcichemicals.com Compounds containing a 1-heteroaryl-3-azabicyclo[3.1.0]hexane core are of particular interest to the pharmaceutical industry, but their synthesis can be challenging. nih.gov A significant breakthrough in this area has been the development of cross-coupling strategies using tertiary potassium trifluoroborate salts derived from the azabicyclohexane scaffold. nih.gov
These bench-stable trifluoroborate salts are effective nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govnih.gov This protocol allows for the efficient coupling of the sp³-hybridized bridgehead carbon of the azabicyclo[3.1.0]hexane ring with a wide range of aryl and heteroaryl bromides and chlorides. nih.gov The reaction demonstrates broad functional group tolerance, making it a versatile tool for late-stage functionalization in drug discovery programs.
Furthermore, the utility of these tertiary trifluoroborates has been expanded to include Chan-Evans-Lam (CEL) coupling reactions. nih.gov This represents an unprecedented use of tertiary trifluoroborates in C-N bond formation, enabling the facile construction of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes that contain a C-tertiary arylamine at the ring juncture. nih.gov The development of these coupling methods provides a modular and expedient approach to a class of compounds that were previously difficult to access.
The table below showcases the scope of the Suzuki-Miyaura coupling reaction with the tertiary trifluoroborate of N-Boc-3-azabicyclo[3.1.0]hexane.
| Aryl/Heteroaryl Halide Partner | Product | Reaction Yield (%) | Reference |
|---|---|---|---|
| 4-Bromobenzonitrile | N-Boc-1-(4-cyanophenyl)-3-azabicyclo[3.1.0]hexane | 94% | nih.gov |
| 4-Chloroacetophenone | N-Boc-1-(4-acetylphenyl)-3-azabicyclo[3.1.0]hexane | 85% | nih.gov |
| 3-Bromopyridine | N-Boc-1-(pyridin-3-yl)-3-azabicyclo[3.1.0]hexane | 78% | nih.gov |
| 2-Chloropyrimidine | N-Boc-1-(pyrimidin-2-yl)-3-azabicyclo[3.1.0]hexane | 72% | nih.gov |
| Methyl 4-bromobenzoate | N-Boc-1-(4-(methoxycarbonyl)phenyl)-3-azabicyclo[3.1.0]hexane | 96% | nih.gov |
Conformational Analysis and Stereochemistry of 1r,5s 3 Azabicyclo 3.1.0 Hexane Systems
Influence of Bicyclic Rigidity on Molecular Conformation and Reactivity
The defining feature of the 3-azabicyclo[3.1.0]hexane system is its rigid, fused ring structure, which significantly restricts conformational flexibility. This rigidity, stemming from the fusion of a pyrrolidine (B122466) and a cyclopropane (B1198618) ring, locks the molecule into a limited number of conformations, primarily boat and chair forms. rsc.org This conformational constraint is crucial for its utility in drug design, as it presents substituents in a fixed spatial arrangement, potentially leading to higher binding affinity and selectivity for target proteins. researchgate.net
The reactivity of the bicyclic system is also influenced by its rigid nature. For instance, the strain inherent in the cyclopropane ring can be exploited in various chemical transformations. rsc.org The bicyclic core's rigidity can direct the stereochemical outcome of reactions at substituent groups, a key consideration in the synthesis of specific stereoisomers.
Elucidation of Stereochemical Features and Their Influence on Synthetic Outcomes
The (1R,5S)-3-azabicyclo[3.1.0]hexane scaffold possesses multiple stereocenters, leading to the possibility of several stereoisomers. The designation (1R,5S) specifies the absolute configuration at the bridgehead carbons of the bicyclic system. Further stereochemical diversity can arise from substituents on the pyrrolidine ring, leading to cis/trans isomerism relative to the cyclopropane bridge. google.com
The stereochemistry of the starting materials and the reaction conditions play a pivotal role in determining the stereochemical outcome of synthetic transformations. For example, in the synthesis of 2-cyano-3-azabicyclo[3.1.0]hexane derivatives, the cyanation step often leads exclusively to the formation of the trans geometric isomer, and this stereochemistry is retained during subsequent hydrolysis. google.com The ability to control the formation of specific isomers is critical, as different stereoisomers can exhibit vastly different biological activities. google.com
Diastereoselective and Enantioselective Synthesis for Isomer Control
Significant research has been dedicated to developing stereoselective methods for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives to control the formation of specific isomers. researchgate.netresearchgate.net
Diastereoselective Synthesis:
Diastereoselective approaches aim to selectively form one diastereomer over others. A common strategy involves the cyclopropanation of N-substituted 2,5-dihydropyrroles. The choice of catalyst and reaction conditions can significantly influence the diastereoselectivity, favoring either the exo or endo isomer. nih.govacs.org For instance, dirhodium(II) catalysts have been effectively used in the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, where the choice of catalyst and subsequent hydrolysis conditions can cleanly produce either the exo or endo isomer with high diastereoselectivity. nih.govacs.org Another approach involves the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes, which can proceed with high diastereofacial selectivity. beilstein-journals.orgbeilstein-archives.org
Enantioselective Synthesis:
Enantioselective synthesis focuses on producing a single enantiomer. This has been achieved through various catalytic asymmetric reactions. For example, a two-step protocol involving a tailored CpxRhIII catalyst for the cis-cyclopropanation of acrolein, followed by cyclization with a Cp*IrIII catalyst, provides access to a range of substituted 3-azabicyclo[3.1.0]hexanes with high enantio- and diastereoselectivity. acs.org Copper-catalyzed asymmetric 1,3-dipolar cycloadditions of azomethine ylides and cyclopropenes have also been developed for the enantioselective construction of 3-azabicyclo[3.1.0]hexane derivatives. beilstein-journals.org One-pot syntheses combining organocatalyzed allylic substitution and palladium-catalyzed oxidative cyclization have also proven effective. doi.org
The table below summarizes some of the reported methods for the stereoselective synthesis of 3-azabicyclo[3.1.0]hexane derivatives.
| Reaction Type | Catalyst/Reagent | Key Feature | Reference |
| Dirhodium(II)-Catalyzed Cyclopropanation | Dirhodium(II) catalysts | High diastereoselectivity for exo or endo isomers | nih.govacs.org |
| 1,3-Dipolar Cycloaddition | Azomethine ylides and cyclopropenes | High diastereofacial selectivity | beilstein-journals.orgbeilstein-archives.org |
| CpxRhIII/CpIrIII Catalyzed C-H Activation/Cyclization | CpxRhIII and CpIrIII catalysts | High enantio- and diastereoselectivity | acs.org |
| Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition | Chiral Cu-(CH3CN)4BF4/Ph-Phosferrox complex | Enantioselective synthesis | beilstein-journals.org |
| One-Pot Allylic Substitution/Oxidative Cyclization | Organocatalyst and Pd(II)/Pd(IV)-SPRIX | Enantioselective one-pot synthesis | doi.org |
Application of Spectroscopic and Diffraction Methods for Structural and Stereochemical Elucidation
The definitive determination of the structure and stereochemistry of this compound derivatives relies on a combination of spectroscopic and diffraction techniques. nih.govuoa.gr
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the connectivity and relative stereochemistry of the molecule. nih.govsemanticscholar.org Coupling constants and Nuclear Overhauser Effect (NOE) data can provide crucial information about the spatial relationships between protons, helping to distinguish between cis and trans isomers and to determine the conformation of the bicyclic system. rsc.orgnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups within the molecule. semanticscholar.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound. nih.gov
Diffraction Methods:
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of a molecule, including the absolute stereochemistry. beilstein-archives.orgthieme-connect.comacs.org This technique has been instrumental in confirming the structures of various 3-azabicyclo[3.1.0]hexane derivatives and their synthetic intermediates. nih.gov
Gas-Phase Electron Diffraction (GED): GED, in combination with quantum chemical calculations and spectroscopic data, can be used to determine the equilibrium geometry of these molecules in the gas phase. rsc.org
Theoretical and Computational Studies on 1r,5s 3 Azabicyclo 3.1.0 Hexane Systems
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the mechanisms of reactions involving 3-azabicyclo[3.1.0]hexane systems. For instance, DFT calculations at the M11/cc-pVDZ level of theory have been employed to thoroughly investigate the 1,3-dipolar cycloaddition reactions of cyclopropenes with a stable azomethine ylide, which leads to the formation of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane. beilstein-journals.orgbeilstein-archives.orgresearchgate.net These studies have revealed that the electronic properties of substituents on the cyclopropene (B1174273) ring significantly influence the reactivity. beilstein-archives.org
The mechanism of these cycloaddition reactions has been computationally explored, providing a detailed understanding of the reaction pathways. beilstein-journals.orgbeilstein-archives.orgresearchgate.netbeilstein-journals.org DFT calculations have also been used to shed light on the unexpected formation of complex trifluorinated scaffolds that can arise from reactions involving proline esters and gem-difluorocyclopropenes. researchgate.netresearchgate.net
Prediction and Verification of Transition State Energies and Stereoselectivity
A key application of computational chemistry in this area is the prediction and verification of transition state energies, which directly relates to the stereoselectivity of reactions. For the cycloaddition of 3-methyl-3-phenylcyclopropene (B8295009) with a protonated form of Ruhemann's purple (PRP), DFT calculations of transition-state energies are in full agreement with the experimentally observed stereoselectivity. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov This demonstrates the predictive power of these theoretical models.
The high diastereoselectivity observed in the synthesis of bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts has been rationalized through these computational studies. beilstein-journals.orgbeilstein-archives.orgresearchgate.net The calculations have shown that these cycloaddition reactions are kinetically controlled and can be classified as inverse electron-demand 1,3-dipolar cycloadditions. beilstein-archives.org Furthermore, these reactions have been identified as being HOMOcyclopropene–LUMOylide controlled. beilstein-journals.orgbeilstein-journals.orgresearchgate.netnih.gov Ab-initio calculations have also successfully explained the observed cis selectivity in the initial step of the synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. researchgate.net
Computational Modeling of Reactivity and Selectivity in Synthetic Pathways
Computational modeling plays a crucial role in understanding and predicting the reactivity and selectivity of various synthetic pathways leading to 3-azabicyclo[3.1.0]hexane derivatives. For example, in the synthesis of bis-spirocyclic derivatives, DFT calculations have been instrumental in understanding the high chemo- and diastereoselectivity of the 1,3-dipolar cycloaddition reaction. beilstein-journals.orgbeilstein-archives.org
Theoretical Characterization of Structural Features and Electronic Properties
Theoretical methods are essential for characterizing the structural and electronic properties of the (1R,5S)-3-azabicyclo[3.1.0]hexane core. The fused cyclopropane (B1198618) ring induces significant ring strain, which in turn influences the molecule's geometry and reactivity. vulcanchem.com Ab initio computational methods at various levels, including RHF/6-31G(0.3), MP2/6-31G, and Becke3LYP/6-31G*, have been used to determine the structure and force field of the related 1-azabicyclo[3.1.0]hexane. bas.bg
These calculations provide detailed information on bond lengths and angles within the bicyclic system. bas.bg DFT calculations have also been used to predict the transition states and energy barriers for cyclization steps in the formation of bicyclic amines. Furthermore, computational studies have investigated the chiroptical properties of these systems in the UV and IR regions, providing insights into their electronic transitions. bas.bg
Table 1: Computed Geometries of 1-Azabicyclo[3.1.0]hexane
| Parameter | RHF/6-31G(0.3) | MP2/6-31G | Becke3LYP/6-31G* |
| Bond Lengths (Å) | |||
| N1-C2 | 1.475 | 1.481 | 1.478 |
| N1-C5 | 1.475 | 1.481 | 1.478 |
| N1-C6 | 1.488 | 1.495 | 1.491 |
| C2-C3 | 1.536 | 1.541 | 1.540 |
| C3-C4 | 1.541 | 1.546 | 1.545 |
| C4-C5 | 1.536 | 1.541 | 1.540 |
| C5-C6 | 1.503 | 1.508 | 1.506 |
| Bond Angles (deg) | |||
| C2-N1-C5 | 106.6 | 106.4 | 106.5 |
| C2-N1-C6 | 113.8 | 113.6 | 113.7 |
| C5-N1-C6 | 113.8 | 113.6 | 113.7 |
| N1-C2-C3 | 104.9 | 104.8 | 104.9 |
| C2-C3-C4 | 105.5 | 105.4 | 105.5 |
| C3-C4-C5 | 105.5 | 105.4 | 105.5 |
| N1-C5-C4 | 104.9 | 104.8 | 104.9 |
| N1-C5-C6 | 60.5 | 60.3 | 60.4 |
| C4-C5-C6 | 119.3 | 119.4 | 119.3 |
| N1-C6-C5 | 59.7 | 59.8 | 59.8 |
| Data adapted from Rauk, A., et al. (1995). Chiroptical Properties of 1-Azabicyclo[3.1.O]hexane in the Vacuum-UV and IR Regions. Journal of the American Chemical Society. bas.bg |
Future Research Directions and Emerging Methodologies for 1r,5s 3 Azabicyclo 3.1.0 Hexane
Development of More Sustainable and Atom-Economical Synthetic Routes
Future synthetic strategies for (1R,5S)-3-azabicyclo[3.1.0]hexane will increasingly prioritize sustainability and atom economy. Traditional routes often involve multi-step sequences with the use of stoichiometric reagents, leading to significant waste generation. Modern approaches are shifting towards catalytic methods that maximize the incorporation of starting material atoms into the final product.
Recent advancements include gold-catalyzed cyclization/hydroboration of 1,6-enynes and silver(I)-catalyzed oxidative cyclopropanation, which offer highly atom-economical pathways to the 3-azabicyclo[3.1.0]hexane core. researchgate.net Another notable development is the rhodium N-heterocyclic carbene-catalyzed tandem hetero-[5+2] cycloaddition/Claisen rearrangement of vinylic oxiranes with alkynes, providing an atom-economic route to bicyclo[3.1.0]hexanes. acs.org A three-component reaction between aryl aldehydes, malononitrile, and hydroxylamine (B1172632) hydrochloride in water has also been developed for the synthesis of 1-azabicyclo[3.1.0]hex-3-ene derivatives, highlighting the potential of multicomponent reactions to achieve high atom economy under environmentally benign conditions. acs.org
Future research will likely focus on:
Catalytic Cascades: Designing one-pot reactions where multiple bond-forming events occur sequentially, catalyzed by a single or multiple compatible catalysts. This minimizes intermediate purification steps, reducing solvent usage and waste.
Renewable Feedstocks: Investigating the use of bio-based starting materials to decrease reliance on petrochemical sources.
Solvent Minimization: Exploring solvent-free reaction conditions or the use of greener solvents like water or supercritical fluids. acs.org
Exploration of Novel Catalytic Systems and Transition-Metal-Free Approaches
While transition metals like rhodium, palladium, and copper have been instrumental in synthesizing 3-azabicyclo[3.1.0]hexane derivatives, concerns about their cost, toxicity, and removal from final products are driving the exploration of alternative catalytic systems. nih.govnih.govbohrium.com
Recent progress has been made in developing transition-metal-free synthetic methods. nih.gov For instance, calcium-catalyzed cycloisomerization of 1,6-enynes and iodine-mediated domino reactions of N-allyl enamines have emerged as viable alternatives. bohrium.com Organocatalysis, using small organic molecules to catalyze reactions, also presents a promising avenue. The 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes, for example, can be promoted by organocatalysts to afford spiro[3-azabicyclo[3.1.0]hexanes]. researchgate.net
Future research in this area will likely involve:
Main-Group Catalysis: Investigating the catalytic potential of abundant and less toxic main-group elements.
Photocatalysis and Electrocatalysis: Harnessing light or electrical energy to drive the synthesis, often under mild conditions. bohrium.com Photoinduced oxidative cyclopropanation of ene-ynamides has already shown promise. bohrium.com
Biocatalysis: Employing enzymes to catalyze the synthesis with high stereoselectivity, as demonstrated by the use of monoamine oxidase from Aspergillus niger (MAO-N D5) for the enantioselective synthesis of a precursor to octahydroisoindole-1-carboxylic acid. csic.es
Advanced Strategies for Scaffold Diversification and Selective Functionalization
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the bicyclic core. Therefore, developing methods for the precise and versatile functionalization of the scaffold is a key research objective.
Current strategies often rely on the functionalization of precursors before the formation of the bicyclic system. acs.org However, late-stage functionalization, where modifications are introduced on the pre-formed scaffold, is becoming increasingly important as it allows for the rapid generation of diverse analogues from a common intermediate.
Emerging strategies for scaffold diversification include:
C-H Functionalization: Directly converting C-H bonds into C-C or C-heteroatom bonds offers a powerful tool for modifying the scaffold without the need for pre-installed functional groups. acs.org Cooperative iridium/aluminum catalysis has been used for the direct bridge-head C(sp³)-H borylation of 3-azabicyclo[3.1.0]hexanes. researchgate.net
Ring-Opening and Ring-Expansion Reactions: Developing methods to selectively open one of the rings of the bicyclic system to access different heterocyclic frameworks.
Multi-component Reactions: Utilizing the scaffold as a building block in multi-component reactions to rapidly introduce complexity and diversity.
A notable example of advanced functionalization is the enantioselective palladium-catalyzed C–H functionalization of a cyclopropane (B1198618), followed by nucleophilic addition to the resulting ketimine, to produce highly substituted perfluoroalkylated 3-azabicyclo[3.1.0]hexanes. acs.org
Interdisciplinary Research Integrating Synthetic Chemistry with Computational and Structural Biology Principles
The synergy between synthetic chemistry, computational modeling, and structural biology is becoming increasingly vital for the rational design of novel this compound-based molecules with desired biological activities.
Computational tools can be employed to:
Predict Reaction Outcomes: Density functional theory (DFT) calculations can be used to study reaction mechanisms and predict the stereoselectivity of synthetic transformations, as demonstrated in the 1,3-dipolar cycloaddition of cyclopropenes with a stable azomethine ylide. beilstein-journals.org
Design Novel Scaffolds: Computational methods can help in designing new derivatives with optimized binding affinities for specific biological targets.
Understand Structure-Activity Relationships (SAR): Molecular modeling can elucidate how different substituents on the scaffold influence its interaction with a biological target, guiding the design of more potent and selective compounds. acs.org
Structural biology techniques, such as X-ray crystallography and NMR spectroscopy, provide detailed three-dimensional information about how these molecules bind to their protein targets. This information is invaluable for validating computational models and for the structure-based design of new and improved derivatives. The crystal structure of a NIK inhibitor containing the azabicyclo[3.1.0]hexanone core, for instance, has been determined to confirm its structure. thieme-connect.com The biosynthesis of ficellomycin, which contains a 1-azabicyclo[3.1.0]hexane ring, has also been studied, revealing the enzymatic machinery involved in its formation and modification. rsc.org
The integration of these disciplines will undoubtedly accelerate the discovery and development of next-generation therapeutics based on the this compound scaffold.
Q & A
Q. Critical Factors for Diastereoselectivity :
- Catalyst choice (e.g., Pd vs. Au) and ligand design.
- Temperature control (e.g., 0°C for slow carbocupration vs. room temperature for rapid cyclization) .
How can enantioselective synthesis of this compound be achieved?
Advanced Research Question
Asymmetric synthesis requires chiral catalysts or auxiliaries:
- Pd-catalyzed 5-exo-trig cyclization/cyclopropanation of 1,6-enynes with alcohols or amines achieves >90% ee and forms two adjacent quaternary stereocenters .
- Kulinkovich–de Meijere pyrroline cyclopropanation followed by transamination produces enantiopure triazolyl derivatives (e.g., (1R,5S,6s)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane) at multi-kilogram scale with 98% purity .
Q. Key Considerations :
- Chiral phosphine ligands (e.g., (R)-BINAP) enhance enantioselectivity .
- Purification via silica chromatography or NH₂SPE cartridges removes diastereomeric impurities .
What analytical techniques are critical for structural elucidation of this compound derivatives?
Basic Research Question
- X-ray Crystallography : Resolves absolute configuration (e.g., triclinic crystal system, P1̄ space group, 220 K data collection) .
- NMR Spectroscopy : ¹H/¹³C NMR distinguishes cyclopropane ring protons (δ 1.2–2.5 ppm) and nitrogen environment shifts .
- IR and LCMS : Confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and molecular weights (e.g., m/z = 378.4 for deprotected intermediates) .
How do substituents on the bicyclic core influence biological activity?
Advanced Research Question
- Para-Substituted Aryl Groups : Enhance analgesic potency (e.g., 1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane (Bicifadine) shows ED₅₀ = 1.2 mg/kg in rodent pain assays) .
- N-Alkylation : N-Methyl derivatives retain activity, while N-allyl or N-hexyl analogs lose potency due to steric hindrance .
- Triazole or Pyridine Moieties : Improve pharmacokinetics in BET inhibitors (e.g., 89% yield in in vivo models) .
Q. Methodological Insight :
- Structure-activity relationship (SAR) studies require systematic functionalization (e.g., propionylation or benzoylation) and in vitro screening .
What strategies address low yields or selectivity in cyclopropanation reactions?
Advanced Research Question
- Optimized Catalytic Systems : Replace CuBr₂ with Pd(0)/chiral ligands to reduce side reactions (e.g., oxidative ring-opening) .
- Additives : Pyridine N-oxide suppresses gold catalyst decomposition, improving yields from 60% to 85% .
- Temperature Gradients : Slow addition at 0°C minimizes exothermic side reactions in acylations .
Case Study : NaBH₃CN reduction of 3-azabicyclo[3.1.0]hex-2-enes achieves >95% diastereoselectivity in acetic acid .
How can computational modeling guide the design of 3-azabicyclo[3.1.0]hexane-based therapeutics?
Advanced Research Question
- Docking Studies : Predict binding to targets like histone deacetylases (HDACs) or BET bromodomains .
- DFT Calculations : Analyze cyclopropane ring strain (≈25 kcal/mol) and nitrogen lone pair orientation for reactivity .
Example : (1R,5S,6s)-6-(4H-1,2,4-triazol-4-yl)-3-azabicyclo[3.1.0]hexane shows favorable ΔGbinding = -9.2 kcal/mol in HDAC8 simulations .
How do structural analogs compare in terms of chemical and biological properties?
Basic Research Question
- 6,6-Dimethyl Analogs : Exhibit antiviral activity but reduced solubility due to hydrophobic substituents .
- Spiro-Fused Derivatives : Enhanced metabolic stability but synthetic complexity (e.g., 5-step routes) .
Q. Analytical Comparison :
| Property | This compound | 6,6-Dimethyl Analog |
|---|---|---|
| LogP | 1.8 | 2.5 |
| Solubility (mg/mL) | 12.3 | 4.7 |
| IC₅₀ (HDAC Inhibition) | 0.45 µM | >10 µM |
What purification techniques are optimal for nitrogen-rich bicyclic intermediates?
Q. Methodological Focus
- Hydrophobic Frit Filtration : Removes polar byproducts in EtOAC/MeOH mixtures .
- NH₂SPE Cartridges : Isolate amines from TFA-deprotection mixtures with >95% recovery .
Scalability : Multi-kilogram batches use silica chromatography with ethanol/cyclohexane gradients .
How are contradictions in reported biological data resolved?
Q. Data Contradiction Analysis
- Species-Specific Metabolism : Bicifadine shows analgesia in rodents but not primates due to CYP450 differences .
- Enantiomer-Specific Activity : (+)-(1R,5S)-enantiomer is 10× more potent than (-)-counterpart in pain models .
Validation : Cross-testing in humanized mouse models and in vitro hepatocyte assays .
What functionalization strategies enable diversification of the bicyclic core?
Advanced Research Question
- Nucleophilic Substitution : Alcohols/phenols react at the ester carbonyl (e.g., 89% yield in carbonylation) .
- Reductive Amination : Install triazole or pyrimidine groups via NaBH₃CN/acetic acid .
Case Study : tert-Butyl 6-(4-methoxybenzamido)-3-azabicyclo[3.1.0]hexane-3-carboxylate is synthesized in 89% yield via slow acyl chloride addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
